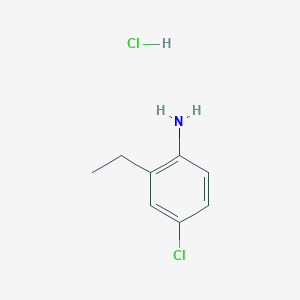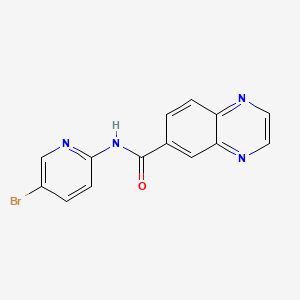![molecular formula C20H21N3O2S B2946460 2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole CAS No. 897467-39-9](/img/structure/B2946460.png)
2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, a piperazine ring, and a methoxybenzoyl group, which contribute to its diverse chemical properties and biological activities.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing the production of toxins .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the LasB system in Pseudomonas aeruginosa, a key component of its quorum sensing pathway .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole derivatives in various solvents can impact their distribution and bioavailability . Additionally, the compound’s interaction with its environment, such as its ability to inhibit quorum sensing in bacteria, can influence its efficacy .
生化学分析
Biochemical Properties
The biochemical properties of (2-Methoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are not fully understood due to the limited research available. It is known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
The cellular effects of (2-Methoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are not well-documented. Thiazole derivatives have been reported to have various effects on cells. For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .
Molecular Mechanism
The exact molecular mechanism of (2-Methoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is not known. Thiazole derivatives have been found to interact with various biomolecules. For example, some thiazole derivatives have been found to inhibit the LasB system of Pseudomonas aeruginosa .
Metabolic Pathways
The metabolic pathways involving (2-Methoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are not well-documented. Thiazole derivatives are known to interact with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Attachment of the Methoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 2-methoxybenzoyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a probe for studying biological processes due to its ability to interact with specific proteins and enzymes.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used to manage hypertension.
Uniqueness
2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole stands out due to its specific chemical structure, which imparts unique binding properties and pharmacokinetic profiles. Its combination of a benzothiazole ring and a methoxybenzoyl group differentiates it from other arylpiperazine-based compounds, potentially offering distinct therapeutic advantages .
特性
IUPAC Name |
(2-methoxyphenyl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-7-8-16-18(13-14)26-20(21-16)23-11-9-22(10-12-23)19(24)15-5-3-4-6-17(15)25-2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUCVOCMLRFQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid](/img/structure/B2946378.png)

![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2946382.png)

![N-(3-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2946385.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2946388.png)
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2946389.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2946390.png)




